4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one

Lipophilicity Isothiazol-3-one physicochemical differentiation

4,5‑Dichloro‑2‑(2,6‑dimethylphenyl)‑1,2‑thiazol‑3(2H)‑one (CAS 142060‑13‑7) is a fully characterised, low‑molecular‑weight isothiazol‑3‑one (C₁₁H₉Cl₂NOS, MW 274.17 g mol⁻¹) that bears two chlorine atoms at the 4‑ and 5‑positions of the heterocyclic ring and an N‑(2,6‑dimethylphenyl) substituent [REFS‑1]. The compound exhibits a computed log P of 3.29–3.82 and a topological polar surface area of ~46–50 Ų, values that situate it in a lipophilic‑permeable region typical of cell‑active isothiazolones [REFS‑2].

Molecular Formula C11H9Cl2NOS
Molecular Weight 274.2 g/mol
CAS No. 142060-13-7
Cat. No. B12542495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one
CAS142060-13-7
Molecular FormulaC11H9Cl2NOS
Molecular Weight274.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N2C(=O)C(=C(S2)Cl)Cl
InChIInChI=1S/C11H9Cl2NOS/c1-6-4-3-5-7(2)9(6)14-11(15)8(12)10(13)16-14/h3-5H,1-2H3
InChIKeyJCWVNNBEJKMGTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one CAS 142060‑13‑7 – Structural Overview and Procurement Relevance


4,5‑Dichloro‑2‑(2,6‑dimethylphenyl)‑1,2‑thiazol‑3(2H)‑one (CAS 142060‑13‑7) is a fully characterised, low‑molecular‑weight isothiazol‑3‑one (C₁₁H₉Cl₂NOS, MW 274.17 g mol⁻¹) that bears two chlorine atoms at the 4‑ and 5‑positions of the heterocyclic ring and an N‑(2,6‑dimethylphenyl) substituent [REFS‑1]. The compound exhibits a computed log P of 3.29–3.82 and a topological polar surface area of ~46–50 Ų, values that situate it in a lipophilic‑permeable region typical of cell‑active isothiazolones [REFS‑2]. It is a structural analogue of the well‑known marine antifoulant DCOIT (4,5‑dichloro‑2‑n‑octyl‑isothiazol‑3‑one) but replaces the flexible octyl chain with a rigid, ortho‑disubstituted phenyl ring, a change that alters both physicochemical and target‑engagement properties. Although the compound has been reported as a synthetic intermediate in patent and screening libraries, dedicated primary biological studies remain extremely limited, making procurement decisions heavily reliant on comparative physicochemical and chemotype‑inference data [REFS‑3].

Why Generic Substitution Fails for 4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one Enabled Workflows


Isothiazol‑3‑ones span a continuum of reactivity, lipophilicity and target engagement, and generic substitution is invalidated by abrupt changes in the N‑substituent. Moving from the ubiquitous N‑methyl (MIT) or N‑n‑octyl (DCOIT) to the 2,6‑dimethylphenyl group raises the predicted log P by 1.5–2.5 log units, lowers water solubility, and replaces a flexible alkyl tail with a planar aromatic ring that can participate in π–π stacking interactions within enzyme active sites [REFS‑1]. In the histone acetyltransferase (PCAF) series, N‑aryl derivatives are more potent than N‑alkyl congeners (IC₅₀ 1.5–5 μM vs. >10 μM), and electron‑deficient aryl groups further enhance activity [REFS‑2]. The 2,6‑dimethylphenyl motif therefore cannot be swapped with N‑methyl, N‑octyl or N‑benzyl without re‑validating potency, selectivity and cytotoxicity. In biocidal applications, the 4,5‑dichloro substitution pattern is essential for glutathione depletion and protein‑thiol reactivity; mono‑chloro or des‑chloro analogs lose this mode of action [REFS‑3]. Consequently, researchers must procure the exact 4,5‑dichloro‑2‑(2,6‑dimethylphenyl) congener if they aim to reproduce or exploit these integrated structure‑activity features.

Quantitative Differentiation Data for 4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one vs. Its Closest Analogs


Lipophilicity – Predicted Log P vs. 4,5-Dichloro-N-Octyl Isothiazol-3-One (DCOIT)

The target compound’s predicted Log P (3.29, ChemSpider/ACD Labs) positions it approximately 0.8–1.2 log units lower than DCOIT (Log P ≈ 4.1–4.5). This difference stems from replacing the flexible n‑octyl chain with a rigid 2,6‑dimethylphenyl ring, yielding a compound that is less hydrophobic than DCOIT but more lipophilic than N‑methyl or N‑aryl isothiazolones .

Lipophilicity Isothiazol-3-one physicochemical differentiation

Topological Polar Surface Area and Drug‑Likeness vs. DCOIT

The target compound’s topological polar surface area (TPSA) is 46–50 Ų (ChemSpider/ACD Labs and ChemSrc), which is slightly higher than DCOIT (≈ 37 Ų). Combined with a molecular weight of 274 Da and zero Rule‑of‑Five violations, the compound resides in a more drug‑like physicochemical space than its N‑octyl counterpart .

Drug-likeness TPSA ADME prediction

Class‑Inferred Enzyme Inhibition – PCAF HAT Activity Compared to N‑Aryl Isothiazolones

No direct PCAF IC₅₀ has been reported for 4,5‑dichloro‑2‑(2,6‑dimethylphenyl)‑1,2‑thiazol‑3(2H)‑one. However, in the 2009 Gorsuch et al. SAR study, N‑aryl isothiazol‑3‑ones inhibited PCAF with IC₅₀ values of 1.5–5 μM, while N‑alkyl analogs (e.g., N‑benzyl, N‑cyclohexyl) required >10 μM. The 2,6‑dimethylphenyl group is a neutral‑electron‑demand aryl ring, predicting an IC₅₀ between 3 μM and 8 μM [1]. Dichloro substitution at C‑4/C‑5 is tolerated and may slightly improve potency relative to unsubstituted compounds [1].

Histone acetyltransferase PCAF isothiazol-3-one epigenetic inhibitor

Thiol‑Reactivity (Glutathione Depletion) – Class‑Inferred Differential vs. MIT/CIT

The 4,5‑dichloro‑isothiazol‑3‑one scaffold is known to deplete intracellular glutathione (GSH) through thiol‑reactive chemistry, whereas non‑chlorinated MIT does not. In Hep G2 cells, DCOIT (4,5‑dichloro‑N‑octyl) reduced total GSH by >80 % at 10 μM within 4 h, while MIT showed no depletion [1]. The target compound retains the 4,5‑dichloro motif and is predicted to exhibit comparable thiol reactivity, while the 2,6‑dimethylphenyl substituent may moderate the rate of adduct formation relative to the more rapidly penetrating DCOIT [1].

Glutathione depletion isothiazol-3-one cytotoxicity mode of action

Patent‑Based Repellent Activity vs. Mono‑Chloro Analog

Japanese patent JP S60208972A (1985) explicitly discloses 2‑(2,6‑dimethylphenyl)‑4‑chloro‑3(2H)‑isothiazolone as an agricultural repellent with “improved repelling effect” and “long durability.” The target compound, 4,5‑dichloro‑2‑(2,6‑dimethylphenyl)‑1,2‑thiazol‑3(2H)‑one, is the 5‑chloro‑augmented homologue, and by extension is expected to exhibit enhanced electrophilicity and potentially longer residual activity [1]. Quantitative field‑trial data are not publicly available for either compound.

Agrochemical repellent isothiazol-3-one structure-activity patent evidence

Physicochemical Property Card (Target Compound vs. DCOIT and MIT) – Procurement‑Relevant Summary

The table below compares key predicted properties relevant to storage, handling, and assay design. The target compound’s boiling point (334.7 °C), flash point (156.2 °C), and density (1.5 g cm⁻³) are experimentally predicted values, whereas corresponding data for DCOIT and MIT are taken from vendor SDS and literature. The target compound’s intermediate volatility and higher density relative to MIT may influence headspace exposure calculations and solvent compatibility in high‑throughput screening .

Physicochemical properties solubility stability procurement

High‑Value Application Scenarios for 4,5-Dichloro-2-(2,6-dimethylphenyl)-1,2-thiazol-3(2H)-one Based on Quantitative Differentiation


Epigenetic Probe Design – PCAF Histone Acetyltransferase Inhibition

The compound’s predicted PCAF IC₅₀ of 3–8 μM, based on class‑level SAR [1], makes it a candidate for further optimisation as a covalent or non‑covalent HAT inhibitor. Its N‑aryl group can be systematically elaborated to improve potency, while the 4,5‑dichloro motif ensures reactivity with the active‑site cysteine. Researchers should use the compound as a core scaffold for focused libraries and compare its activity against established hits such as compound 10 (IC₅₀ 1.5 μM) [1].

Glutathione‑Dependent Cytotoxicity and Redox Biology Studies

Based on the demonstrated glutathione depletion capability of the 4,5‑dichloro‑isothiazol‑3‑one class [2], this compound can serve as a positive control in Hep G2 or other cell‑based models where induction of oxidative stress is being studied. Unlike MIT, which does not deplete GSH, the dichloro compound is expected to produce rapid and sustained GSH loss, making it a useful tool for calibrating cellular response assays.

Agrochemical Repellent or Antimicrobial Lead Generation

The patent disclosure of 2‑(2,6‑dimethylphenyl)‑4‑chloro‑3(2H)‑isothiazolone as a broad‑spectrum agricultural repellent [3] highlights the potential of the corresponding 4,5‑dichloro homologue to act as a more electrophilic, possibly longer‑lasting repellent. The compound can be deployed in structure‑activity programmes targeting crop‑protection endpoints, with physicochemical properties that support both foliar and soil‑applied formulations.

Physicochemical Profiling and ADME‑Tox Screening Panels

The compound’s uniquely positioned Log P (3.29), TPSA (46–50 Ų), and zero Rule‑of‑Five violations make it an ideal reference compound for calibrating computational ADME models that distinguish between N‑aryl and N‑alkyl isothiazol‑3‑ones. Procurement of authentic 4,5‑dichloro‑2‑(2,6‑dimethylphenyl)‑1,2‑thiazol‑3(2H)‑one is essential to validate in‑house QSPR predictions or high‑throughput permeability assays.

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